molecular formula C15H12O3 B1407895 5-Formylbiphenyl-3-carboxylic acid methyl ester CAS No. 1358966-22-9

5-Formylbiphenyl-3-carboxylic acid methyl ester

Cat. No. B1407895
CAS RN: 1358966-22-9
M. Wt: 240.25 g/mol
InChI Key: YHBZOZFTLQGDHG-UHFFFAOYSA-N
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Description

  • Synonyms : [1,1’-Biphenyl]-3-carboxylic acid, 5-formyl-, methyl ester .

Synthesis Analysis

FAMEs are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of bases such as sodium hydroxide, sodium methoxide, or potassium hydroxide . This process, known as transesterification , converts triglycerides (fats) into their corresponding methyl esters (FAMEs). The reaction involves the replacement of fatty acid moieties in the triglycerides with methanol, resulting in the formation of FAMEs.


Molecular Structure Analysis

The molecular structure of 5-Formylbiphenyl-3-carboxylic acid methyl ester consists of a biphenyl core with a carboxylic acid group at one end and a formyl group at the other. The methyl ester group is attached to the carboxylic acid moiety .


Chemical Reactions Analysis

FAMEs are primarily used in biodiesel production. They serve as a more suitable alternative to free fatty acids due to their reduced corrosiveness and higher cetane numbers. The transesterification of vegetable oils using FAMEs results in biodiesel, which is environmentally friendly and compatible with existing engines and infrastructure .

Scientific Research Applications

Functionalized Polymers

5-Formylbiphenyl-3-carboxylic acid methyl ester derivatives are utilized in the synthesis of functionalized polymers. For instance, Dalil et al. (2000) describe the creation of soluble polystyrenes functionalized by tri-n-butyltin carboxylates. These materials are synthesized from ω-(para styryl)alkanoic acids, a process that involves the radical copolymerization of styrene and subsequent conversion to tri-n-butyltin carboxylates. This methodology presents a novel approach for preparing functionalized polymers, particularly useful in reducing polymerization time and avoiding complications related to the presence of tin in monomers (Dalil et al., 2000).

Organic Synthesis and Reaction Dynamics

In organic chemistry, 5-Formylbiphenyl-3-carboxylic acid methyl ester derivatives play a role in understanding reaction dynamics. Niwayama and Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate from commercially available cyclobutane-1,1-dicarboxylic acid, exploring the competition between ester and formyl groups in cyclobutene electrocyclic reactions. This research confirms theoretical predictions about the reaction process, providing valuable insights into the behavior of similar organic compounds (Niwayama & Houk, 1992).

Protective Groups in Synthetic Chemistry

The utility of 5-Formylbiphenyl-3-carboxylic acid methyl ester derivatives as protective groups in synthetic chemistry is also notable. Nishimura et al. (2008) demonstrated the effectiveness of (1-nosyl-5-nitroindol-3-yl)methyl esters as a novel protective group for carboxylic acids. These esters are stable under a broad range of conditions and can be easily deprotected, making them valuable for complex organic syntheses (Nishimura et al., 2008).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Formylbiphenyl-3-carboxylic acid methyl ester are explored for their biological activity. For instance, Atwal et al. (1987) synthesized 2,5-Dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters, revealing their potential as calcium channel blockers. These compounds, based on dihydropyridines and diltiazem structures, were evaluated for their in vitro activity, offering insights into the design of new pharmaceutical agents (Atwal et al., 1987).

Mechanism of Action

FAMEs act as fuel components in biodiesel. When combusted, they release energy and contribute to the overall energy density of the fuel. Their improved quality and higher cetane numbers enhance combustion efficiency .

Future Directions

Research on FAMEs continues to explore their applications beyond biodiesel. As we gain a deeper understanding of their properties, FAMEs may find novel uses in pharmaceuticals, organic electronic devices, and advanced materials .

: ChemicalBook : Wikipedia

properties

IUPAC Name

methyl 3-formyl-5-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBZOZFTLQGDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylbiphenyl-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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